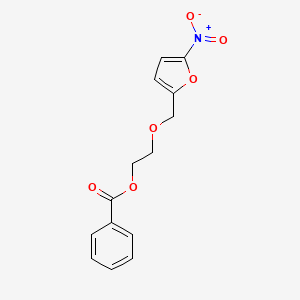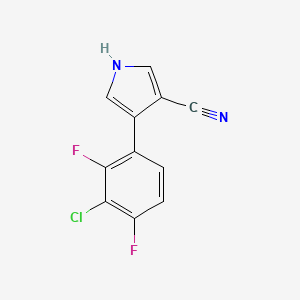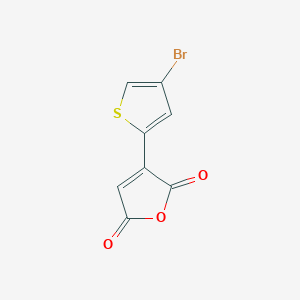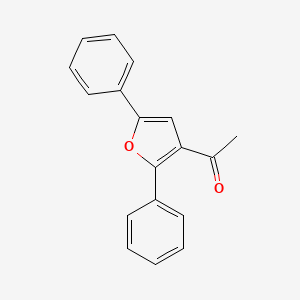
1-(2,5-Diphenylfuran-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diphenylfuran-3-YL)ethanone is an organic compound with the molecular formula C18H14O2 It features a furan ring substituted with phenyl groups at positions 2 and 5, and an ethanone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Diphenylfuran-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Diphenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Diphenylfuran-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Diphenylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenyl groups allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2,5-Diphenylfuran: Lacks the ethanone group but shares the furan and phenyl structure.
3-Acetyl-2,5-diphenylthiophene: Contains a thiophene ring instead of a furan ring.
1-(2,5-Dimethylfuran-3-YL)ethanone: Features methyl groups instead of phenyl groups at positions 2 and 5.
Uniqueness: 1-(2,5-Diphenylfuran-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56138-16-0 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(2,5-diphenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)16-12-17(14-8-4-2-5-9-14)20-18(16)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
HQZLZLMERASUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)

![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
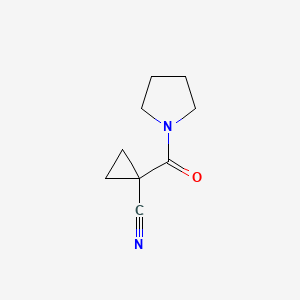
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)


![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
